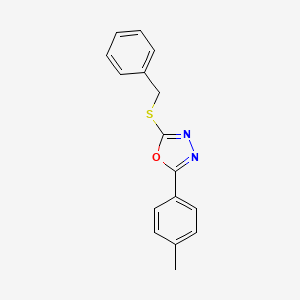
N-(1,1-dimethylpropyl)-2-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dimethylpropyl)-2-phenoxybenzamide, also known as DPN, is a chemical compound that has been used in scientific research for its ability to selectively activate estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). This compound has gained attention due to its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mécanisme D'action
N-(1,1-dimethylpropyl)-2-phenoxybenzamide selectively activates ERβ over ERα, which has been shown to have a variety of physiological effects. ERβ activation has been shown to have anti-proliferative effects in breast cancer cells, as well as neuroprotective effects in the brain. Additionally, ERβ activation has been shown to improve vascular function and reduce blood pressure.
Biochemical and Physiological Effects:
N-(1,1-dimethylpropyl)-2-phenoxybenzamide has a variety of biochemical and physiological effects. In breast cancer cells, N-(1,1-dimethylpropyl)-2-phenoxybenzamide has been shown to inhibit cell proliferation and induce apoptosis. In the brain, N-(1,1-dimethylpropyl)-2-phenoxybenzamide has been shown to protect against neurodegeneration and improve cognitive function. Additionally, N-(1,1-dimethylpropyl)-2-phenoxybenzamide has been shown to have cardiovascular protective effects, including reducing blood pressure and improving vascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,1-dimethylpropyl)-2-phenoxybenzamide in lab experiments is its ability to selectively activate ERβ over ERα. This allows for the study of the specific physiological effects of ERβ activation without the confounding effects of ERα activation. However, one limitation of using N-(1,1-dimethylpropyl)-2-phenoxybenzamide is its relatively low potency compared to other ERβ-selective compounds. Additionally, N-(1,1-dimethylpropyl)-2-phenoxybenzamide has a relatively short half-life, which can make it difficult to study in vivo.
Orientations Futures
There are several future directions for research on N-(1,1-dimethylpropyl)-2-phenoxybenzamide. One area of research is in the development of more potent ERβ-selective compounds. Additionally, further research is needed to fully understand the mechanisms of action of N-(1,1-dimethylpropyl)-2-phenoxybenzamide and its potential therapeutic applications in a variety of diseases. Finally, studies are needed to determine the safety and efficacy of N-(1,1-dimethylpropyl)-2-phenoxybenzamide in clinical trials.
Méthodes De Synthèse
N-(1,1-dimethylpropyl)-2-phenoxybenzamide can be synthesized using a variety of methods, including the reaction of 2-phenoxybenzoic acid with 1,1-dimethylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography or recrystallization. Other methods of synthesis include the use of 1,1-dimethylpropylamine hydrochloride and 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
N-(1,1-dimethylpropyl)-2-phenoxybenzamide has been extensively studied for its potential therapeutic applications in a variety of diseases. One of the most promising areas of research is in the treatment of cancer, particularly breast cancer. Studies have shown that N-(1,1-dimethylpropyl)-2-phenoxybenzamide can selectively activate ERβ, which has been shown to have tumor-suppressive effects in breast cancer cells. N-(1,1-dimethylpropyl)-2-phenoxybenzamide has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(1,1-dimethylpropyl)-2-phenoxybenzamide has been shown to have cardiovascular protective effects, including reducing blood pressure and improving vascular function.
Propriétés
IUPAC Name |
N-(2-methylbutan-2-yl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-18(2,3)19-17(20)15-12-8-9-13-16(15)21-14-10-6-5-7-11-14/h5-13H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWKHETXTCMEQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5875078.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea](/img/structure/B5875083.png)



![N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5875123.png)
![2-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5875124.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5875133.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5875161.png)


